2-Adamantyl-chlormethyl-keton

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

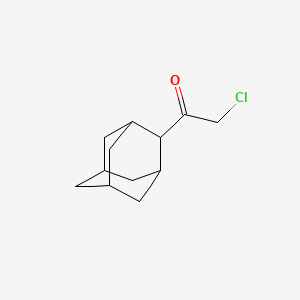

“2-Adamantyl-chlormethyl-keton” is a type of ketone . Ketones are organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms . They are used in a wide range of chemical and biochemical processes. “2-Adamantyl-chlormethyl-keton” specifically belongs to the adamantane series . Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties .

Molecular Structure Analysis

The molecular structure of “2-Adamantyl-chlormethyl-keton” would be characterized by the presence of an adamantane moiety and a ketone group . Adamantane is a type of diamondoid, which are nanoscale substructures of the sp3-hybridized diamond lattice . The ketone group would be characterized by a carbonyl group (C=O) bonded to two other carbon atoms .

Scientific Research Applications

Drug Design and Therapeutics

Adamantane derivatives, including 2-Adamantyl-chlormethyl-keton, have been explored for their therapeutic potential. Notably, seven adamantane derivatives are already in clinical use for treating conditions such as acne vulgaris, Alzheimer’s disease, and type-2 diabetes. Researchers continue to investigate their efficacy in iron overload disease, neurological disorders, malaria, tuberculosis, and cancer .

Antioxidant Activity

Several compounds derived from 2-Adamantyl-chlormethyl-keton exhibit strong antioxidant properties. In particular, compounds 2a, 2b, 2f, 2g, 2i, 2j, 2m, 2n, 2o, 2q, and 2r have demonstrated significant hydrogen peroxide radical scavenging activity. These findings suggest their potential use as antioxidants in various contexts .

Anti-Inflammatory Effects

Among the synthesized derivatives, 2p, 2q, and 2r stand out for their anti-inflammatory activities. These compounds were evaluated for their ability to prevent albumin denaturation, a key process in inflammation. Their promising results warrant further investigation for potential therapeutic applications .

Drug Delivery Systems

The adamantane moiety plays a crucial role in designing drug delivery systems. Researchers have incorporated adamantane derivatives into liposomes, cyclodextrins, and dendrimers. These systems enhance drug stability, solubility, and targeted delivery, making them valuable tools in pharmaceutical research .

Surface Recognition Studies

In surface recognition studies, adamantane-based compounds have been employed to recognize specific surfaces or interfaces. Their unique structural features allow for selective binding and interaction with various materials, including biological membranes and solid surfaces .

Organic Synthesis Applications

Adamantane derivatives, including 2-Adamantyl-chlormethyl-keton, have been used in organic synthesis. For instance, the opening of strained intra-framework bonds under the impact of reagents produces 1,3-disubstituted adamantane derivatives. These compounds find applications in diverse fields, including materials science and drug development .

Future Directions

Adamantyl-based compounds, including “2-Adamantyl-chlormethyl-keton”, have diverse applications in fields such as medicinal chemistry, catalyst development, and nanomaterials . Their high reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Therefore, future research could potentially focus on exploring these opportunities further .

properties

IUPAC Name |

1-(2-adamantyl)-2-chloroethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO/c13-6-11(14)12-9-2-7-1-8(4-9)5-10(12)3-7/h7-10,12H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXSRMLAJVUFRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B3020526.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B3020527.png)

![1-[3-(2-Ethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B3020531.png)

![1-(3-chlorophenyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide](/img/structure/B3020539.png)

![1-(2-(2,6-dimethylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B3020542.png)

![Racemic-Tert-Butyl ((7R,8S)-8-Hydroxy-8A-Methylhexahydro-1H-Pyrrolo[2,1-C][1,4]Oxazin-7-Yl)Carbamate](/img/structure/B3020545.png)

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B3020548.png)